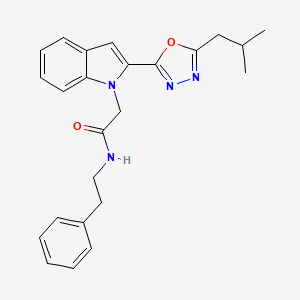

2-(2-(5-isobutyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)-N-phenethylacetamide

CAS No.: 955601-93-1

Cat. No.: VC5295543

Molecular Formula: C24H26N4O2

Molecular Weight: 402.498

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 955601-93-1 |

|---|---|

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.498 |

| IUPAC Name | 2-[2-[5-(2-methylpropyl)-1,3,4-oxadiazol-2-yl]indol-1-yl]-N-(2-phenylethyl)acetamide |

| Standard InChI | InChI=1S/C24H26N4O2/c1-17(2)14-23-26-27-24(30-23)21-15-19-10-6-7-11-20(19)28(21)16-22(29)25-13-12-18-8-4-3-5-9-18/h3-11,15,17H,12-14,16H2,1-2H3,(H,25,29) |

| Standard InChI Key | CUPSDXXAAQVJQF-UHFFFAOYSA-N |

| SMILES | CC(C)CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NCCC4=CC=CC=C4 |

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure integrates three key moieties:

-

Indole Core: A bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring. The indole nitrogen is substituted with a methylene group linked to the oxadiazole ring.

-

1,3,4-Oxadiazole Ring: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole is substituted at the 5-position with an isobutyl group (-CH2CH(CH3)2).

-

Phenethylacetamide Side Chain: An acetamide group (-NH-C(=O)-CH2-) attached to a phenethyl moiety (-CH2CH2C6H5).

The SMILES notation CC(C)Cc1nnc(-c2cc3ccccc3n2CC(=O)NCCc2ccccc2)o1 provides a precise representation of atomic connectivity .

Table 1: Molecular Data

| Property | Value |

|---|---|

| CAS Number | 955601-93-1 |

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.5 g/mol |

| SMILES | CC(C)Cc1nnc(-c2cc3ccccc3n2CC(=O)NCCc2ccccc2)o1 |

Physicochemical Properties

While experimental data on solubility, melting point, and stability are unavailable, computational predictions offer insights:

-

LogP (Octanol-Water Partition Coefficient): Estimated at ~3.5, suggesting moderate lipophilicity suitable for membrane penetration .

-

Hydrogen Bond Donors/Acceptors: 2 donors (NH groups) and 5 acceptors (carbonyl and oxadiazole O/N), indicating potential for intermolecular interactions.

-

Polar Surface Area: ~80 Ų, aligning with compounds exhibiting moderate oral bioavailability.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis likely involves sequential heterocycle formation and coupling reactions:

-

Oxadiazole Formation: Cyclization of a hydrazide intermediate with a carboxylic acid derivative under dehydrating conditions (e.g., POCl3 or H2SO4). The isobutyl group is introduced via alkylation prior to cyclization .

-

Indole Functionalization: Electrophilic substitution at the indole C-2 position with a bromomethyl group, followed by nucleophilic displacement with the preformed oxadiazole-thiolate.

-

Acetamide Coupling: Reaction of the indole-oxadiazole intermediate with phenethylamine using a coupling agent (e.g., EDC/HOBt) or via acid chloride intermediacy.

Table 2: Hypothetical Synthesis Steps

| Step | Reaction Type | Reagents/Conditions |

|---|---|---|

| 1 | Hydrazide formation | Hydrazine hydrate, RCOOH |

| 2 | Oxadiazole cyclization | POCl3, 0–5°C, 12 h |

| 3 | Indole alkylation | NaH, DMF, 60°C |

| 4 | Amide coupling | EDC, HOBt, DCM, rt |

Reactivity and Stability

-

Oxadiazole Ring: Susceptible to nucleophilic attack at the electron-deficient C-2 position, particularly under acidic or basic conditions.

-

Indole Moiety: Prone to electrophilic substitution at C-3 and C-5 positions. The N-H group may participate in hydrogen bonding or deprotonation under strongly basic conditions.

-

Acetamide Linkage: Hydrolyzable under acidic or alkaline conditions to yield carboxylic acid and phenethylamine.

Applications in Drug Development

Lead Compound Optimization

-

Bioisosteric Replacement: The oxadiazole ring may serve as a bioisostere for ester or carbonyl groups, improving metabolic stability.

-

Structure-Activity Relationship (SAR): Modifications at the isobutyl or phenethyl positions could modulate potency and selectivity.

Preclinical Challenges

-

Synthetic Complexity: Multiple protection/deprotection steps may hinder large-scale production.

-

ADME/Toxicity: Unpredictable pharmacokinetics due to high molecular weight and potential CYP450 interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume